p-Chlorobenzene-sulphonyl azide

Overview

Description

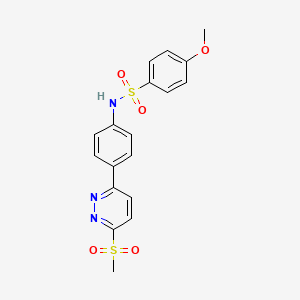

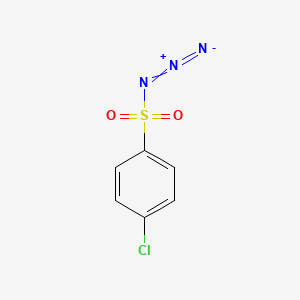

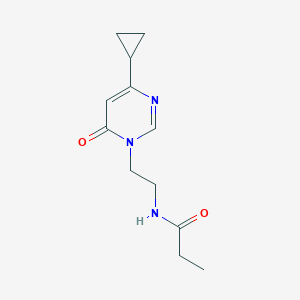

p-Chlorobenzene-sulphonyl azide is an organic compound with the molecular formula C6H4ClN3O2S. It has a molecular weight of 217.63300 . This compound is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of sulfonyl azides, such as this compound, can be achieved by treating sulfonic acids with trichloroacetonitrile, triphenylphosphine, and sodium azide at room temperature . Another method involves the use of allylic azides, which can result in low yields and azide racemization in some synthetic contexts due to the Winstein rearrangement .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H4ClN3O2S . The exact mass of the molecule is 216.97100 .

Chemical Reactions Analysis

Organic azides, including this compound, are known for their broad reactivity. Allylic azides, in particular, can spontaneously rearrange to form a mixture of isomers. This rearrangement, known as the Winstein rearrangement, can result in low yields and azide racemization in some synthetic contexts .

Scientific Research Applications

NQR Frequencies Analysis

- Nuclear Quadrupole Resonance (NQR) of p-Chlorobenzene Sulphonyl Chloride : This study investigates the NQR frequencies of p-chlorobenzene sulphonyl chloride, revealing insights into molecular motion and structure. The research emphasizes the compound's utility in understanding semi-external molecular movements, particularly involving the C-S bond (Brunetti & Pusiol, 1983).

Synthesis and Decomposition Studies

- Heterocyclic Syntheses Involving Sulphonyl Azides : This paper discusses the thermal decomposition of sulphonyl azides, leading to the formation of various heterocyclic compounds. It highlights the compound's role in synthesizing mesoionic spirobenzothiadiazoles and benzothiadiazines (Martin, Meth–Cohn, & Suschitzky, 1974).

Reactions with Other Chemicals

- Reactions with Quinoline-8- and Ureidobenzene-Sulphonyl Chlorides : This study examines how quinoline-8-sulphonyl chloride reacts with various agents, offering insights into the reactivity of related sulphonyl azides (Chivers et al., 1975).

- Polychloroaromatic Azides, Sulphonyl Azides, and Sulphonohydrazides : This research explores the synthesis and reactions of polychloroaromatic azides and sulphonyl azides, which are closely related to p-chlorobenzene-sulphonyl azide (Bernard et al., 1974).

Catalytic and Synthesis Applications

- Copper-Catalysed Regioselective Azidation : This paper presents a method for the azidation of arenes, using benzotriazole sulphonyl azide as an azidating agent. It underscores the utility of sulphonyl azides in catalytic processes (Azad & Narula, 2015).

Antifungal Activity

- Antifungal Activity of Sulphonyl Derivatives : This study examines the antifungal properties of various sulphonyl derivatives, including sulphonyl azides, highlighting their potential in developing fungicides (Goulding et al., 1983).

Mechanism of Action

Target of Action

p-Chlorobenzene-sulphonyl azide is a chemical compound that is primarily used in the synthesis of sulfonyl chlorides and sulfonamides . Its primary targets are S-arylthioacetates, which are selectively converted into different products under varying light conditions .

Mode of Action

The compound interacts with its targets through a process called photocatalysis . Photocatalysis is a reaction that uses light to activate a specific reaction pathway . In the case of this compound, the compound is used with a type of carbon nitride called potassium poly(heptazine imide) (K-PHI) to selectively generate three different products from S-arylthioacetates . The products generated depend on the color of the incident light .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of sulfonyl chlorides and sulfonamides . The compound, when used with K-PHI, can produce arylchlorides under UV/purple light, sulfonyl chlorides with blue/white light, and diaryldisulfides at green to red light . This chromoselective conversion of thioacetates is enabled by a combination of factors, including the negatively charged polyanion, highly positive potential of the valence band, presence of intraband states, ability to sensitize singlet oxygen, and multi-electron transfer .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in the synthesis of sulfonyl chlorides and sulfonamides . The compound’s interaction with S-arylthioacetates leads to the selective production of different products, which can then be used in various chemical reactions .

Action Environment

The action of this compound is influenced by environmental factors such as light . The color of the incident light determines the specific reaction pathway that is activated, leading to the production of different products . Therefore, the compound’s action, efficacy, and stability can be controlled by manipulating the color of the light used in the reaction .

Future Directions

The use of organic azides, including p-Chlorobenzene-sulphonyl azide, in material sciences is a promising area of research. Their propensity to release nitrogen by thermal activation or photolysis makes them interesting as highly energetic materials. They also produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . Moreover, the problem of chlorobenzene pollution in soil and groundwater has received increasing attention due to the high toxicity, persistence, and bioaccumulation of chlorobenzenes .

Properties

IUPAC Name |

4-chloro-N-diazobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-5-1-3-6(4-2-5)13(11,12)10-9-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBQDHDUGLLGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid](/img/structure/B2359656.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2359660.png)

![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)

![Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2359664.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2359666.png)

![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)

![(1alpha,6alpha)-2-Oxo-7-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester](/img/structure/B2359673.png)